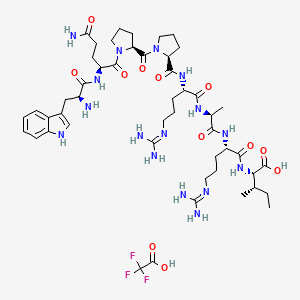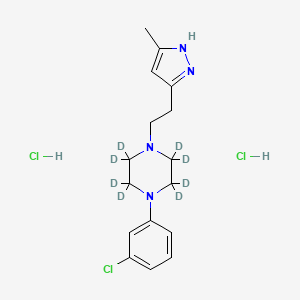
1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one is a chemical compound with the molecular formula C6H7BrF2O2 and a molecular weight of 229.02 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves several steps. One common method includes the reaction of 4-ethoxy-1,1-difluorobut-3-en-2-one with bromine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound may contribute to the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the difluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one can be compared with similar compounds such as:
1-Bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound has an additional fluorine atom, which may alter its reactivity and applications.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Lacks the bromine atom, leading to different chemical properties and uses.
1-Bromo-4-fluorobutane: A simpler structure with only one fluorine atom, used in different types of chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H7BrF2O2 |
|---|---|
Poids moléculaire |
229.02 g/mol |
Nom IUPAC |
1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 |
Clé InChI |
IJKFVLQFHXEEEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
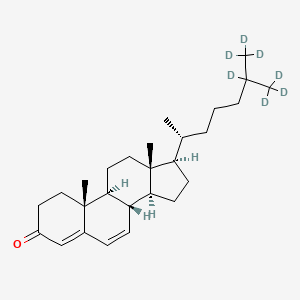
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
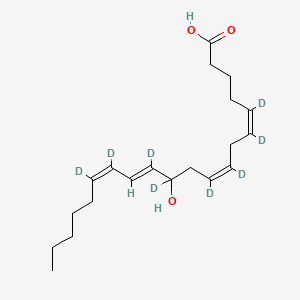

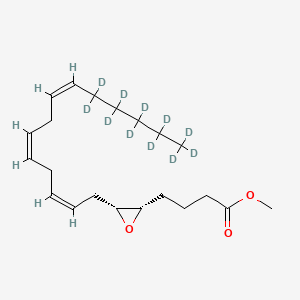
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
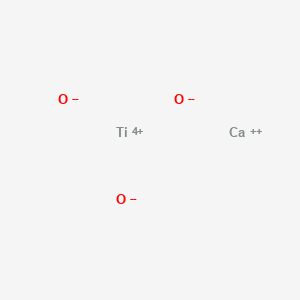
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
